molecular formula C8H7ClFNO B7580551 3-Methylcarbamoyl-2-chloro-1-fluorobenzene

3-Methylcarbamoyl-2-chloro-1-fluorobenzene

Cat. No.: B7580551
M. Wt: 187.60 g/mol
InChI Key: AZOFAGKWIHCOCX-UHFFFAOYSA-N
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Description

3-Methylcarbamoyl-2-chloro-1-fluorobenzene is an aromatic compound with a unique structure that includes a methylcarbamoyl group, a chlorine atom, and a fluorine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcarbamoyl-2-chloro-1-fluorobenzene typically involves the introduction of the methylcarbamoyl group, chlorine, and fluorine onto the benzene ring through a series of reactions. One common method involves the following steps:

    Nitration: The benzene ring is nitrated to introduce a nitro group.

    Reduction: The nitro group is reduced to an amino group.

    Acylation: The amino group is acylated to form the carbamoyl group.

    Halogenation: Chlorine and fluorine atoms are introduced through halogenation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Methylcarbamoyl-2-chloro-1-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine or fluorine atoms.

Scientific Research Applications

3-Methylcarbamoyl-2-chloro-1-fluorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry.

    Material Science: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methylcarbamoyl-2-chloro-1-fluorobenzene involves its interaction with specific molecular targets. The presence of the carbamoyl, chlorine, and fluorine groups allows it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Methylcarbamoyl-2-chlorobenzene: Lacks the fluorine atom, which may affect its reactivity and applications.

    2-Chloro-1-fluorobenzene: Lacks the methylcarbamoyl group, making it less versatile in certain reactions.

    3-Methylcarbamoyl-1-fluorobenzene: Lacks the chlorine atom, which can influence its chemical behavior.

Uniqueness

3-Methylcarbamoyl-2-chloro-1-fluorobenzene is unique due to the combination of the methylcarbamoyl, chlorine, and fluorine groups on the benzene ring

Properties

IUPAC Name

2-chloro-3-fluoro-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-11-8(12)5-3-2-4-6(10)7(5)9/h2-4H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOFAGKWIHCOCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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